4-Fluoroisocathinone hydrochloride
Overview
Description
4-Fluoroisocathinone (hydrochloride) is a synthetic compound that structurally mimics substituted cathinones and phenethylamines. It is often used as an analytical reference standard in forensic chemistry and toxicology. The compound is known for its potential as a designer drug of abuse, although its physiological and toxicological properties have not been extensively reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroisocathinone (hydrochloride) typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoroamphetamine, which is subsequently oxidized to 4-fluoroisocathinone. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potential as a designer drug .
Chemical Reactions Analysis
Types of Reactions
4-Fluoroisocathinone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion of 4-fluoroamphetamine to 4-fluoroisocathinone.
Reduction: Reduction of 4-fluoro-β-nitrostyrene to 4-fluoroamphetamine.
Substitution: Potential substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens or nitro groups.
Major Products Formed
The major products formed from these reactions include 4-fluoroamphetamine and 4-fluoro-β-nitrostyrene, which are intermediates in the synthesis of 4-Fluoroisocathinone (hydrochloride) .
Scientific Research Applications
4-Fluoroisocathinone (hydrochloride) is primarily used in scientific research for:
Forensic Chemistry: As an analytical reference standard for the identification of designer drugs.
Toxicology: Studying the toxicological properties and potential health effects.
Mass Spectrometry: Used in mass spectrometry for the analysis of synthetic cathinones
Mechanism of Action
The exact mechanism of action of 4-Fluoroisocathinone (hydrochloride) is not well understood. it is believed to act similarly to other synthetic cathinones by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This leads to stimulant effects, which are characteristic of cathinone derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylmethcathinone (mephedrone)
- 3,4-Methylenedioxypyrovalerone (MDPV)
- 4-Methylethcathinone (4-MEC)
Uniqueness
4-Fluoroisocathinone (hydrochloride) is unique due to the presence of a fluorine atom on the aromatic ring, which can influence its pharmacological properties and metabolic stability. This structural modification distinguishes it from other synthetic cathinones and phenethylamines .
Biological Activity
4-Fluoroisocathinone hydrochloride (4-FIC) is a synthetic cathinone, a class of drugs often referred to as "bath salts." This compound is structurally related to other psychoactive substances and has garnered attention due to its stimulant properties and potential for abuse. Understanding its biological activity is crucial for assessing its pharmacological effects, toxicity, and implications for public health.
- IUPAC Name : 1-amino-1-(4-fluorophenyl)propan-2-one
- Molecular Formula : C₉H₁₀FNO
- Molecular Weight : 167.18 g/mol
- Appearance : White powder (hydrochloride form)
- Melting Point : 203 °C (hydrochloride form)
4-Fluoroisocathinone primarily acts as a stimulant, influencing neurotransmitter systems in the brain. It exhibits activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), similar to other synthetic cathinones. This profile suggests that 4-FIC may enhance the release of these neurotransmitters, leading to increased dopaminergic and noradrenergic activity, which can result in stimulant effects such as euphoria, increased energy, and heightened alertness .
Pharmacological Effects
The pharmacological effects of 4-FIC can be categorized into several domains:
Case Studies and Clinical Findings
Several case studies have documented adverse reactions associated with the use of synthetic cathinones, including 4-FIC:
- Case Series Analysis : A retrospective study involving patients presenting with symptoms consistent with synthetic cathinone intoxication highlighted cases where users experienced severe agitation, psychosis, and cardiovascular complications after using substances like 4-FIC .
- Emergency Department Visits : Reports indicate that individuals using synthetic cathinones often present to emergency departments with symptoms such as elevated heart rates and blood pressure, hyperthermia, and altered mental status. In one study, patients reported a range of symptoms from mild agitation to severe delirium following consumption of drugs in this class .
- Toxicological Findings : Analysis of toxicology reports has shown that synthetic cathinones can be detected in urine samples from users. These findings emphasize the need for rapid identification methods in clinical settings to manage acute intoxications effectively .
Comparative Analysis with Other Synthetic Cathinones
Compound Name | Primary Action on Transporters | Reported Effects | Toxicity Profile |
---|---|---|---|
4-Fluoroisocathinone | DAT > SERT > NET | Euphoria, increased energy | Hypertension, tachycardia |
Mephedrone | DAT > SERT | Euphoria, increased sociability | Similar sympathomimetic effects |
Alpha-PVP | DAT > NET | Stimulation, potential for psychosis | Severe agitation, cardiovascular risk |
Properties
IUPAC Name |
1-amino-1-(4-fluorophenyl)propan-2-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c1-6(12)9(11)7-2-4-8(10)5-3-7;/h2-5,9H,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHXQTGOCZVEKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344542 | |
Record name | 4-Fluoroisocathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2093282-02-9 | |
Record name | 4-Fluoroisocathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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